molecular formula C20H22N2O3 B12162746 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B12162746
M. Wt: 338.4 g/mol
InChI Key: NLQQIWCEGODRKK-UHFFFAOYSA-N
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Description

N-[5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic amide derivative featuring a phenylpropanamide backbone substituted with a 5-methoxy group and a 2-oxopyrrolidin-1-yl moiety on the aromatic ring. The pyrrolidinone ring introduces hydrogen-bonding capabilities, while the methoxy group enhances solubility and electronic modulation.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C20H22N2O3/c1-25-16-10-11-18(22-13-5-8-20(22)24)17(14-16)21-19(23)12-9-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23)

InChI Key

NLQQIWCEGODRKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves the formation of the pyrrolidinone ring followed by the introduction of the methoxy and phenylpropanamide groups. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Introduction of the Methoxy Group: This step often involves the methylation of a hydroxyl group using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Attachment of the Phenylpropanamide Moiety: This can be accomplished through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (CH₂Cl₂) at room temperature.

    Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) followed by the addition of the desired nucleophile.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the pyrrolidinone ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic systems, and pharmacological profiles. Below is a detailed comparison:

Substituent Analysis
Compound Name Key Substituents Pharmacological Relevance
N-[5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide 5-Methoxy, 2-oxopyrrolidin-1-yl Potential CNS activity, enzyme inhibition
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Thiazole, oxadiazole, sulfanyl groups Antimicrobial, antiviral activity
(S)-N-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(3-ethyl-2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamido)-N-methyl-3-phenylpropanamide Benzodioxole, pyrrolopyridine Neuroprotective or anticancer activity
3-(4-Methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide Trifluoromethyl, methoxyphenyl Enhanced lipophilicity, CNS targeting

Key Observations :

  • Electronic Effects : Methoxy groups enhance electron-donating capacity, contrasting with electron-withdrawing groups like trifluoromethyl (), which increase metabolic stability but reduce solubility .
Hydrogen-Bonding and Crystallography

The target compound’s 2-oxopyrrolidin-1-yl group acts as both a hydrogen-bond acceptor (via carbonyl oxygen) and donor (via NH in pyrrolidinone), facilitating interactions with biological targets like TACE or GSK-3β (see ).

Pharmacokinetic and Physicochemical Properties
Property Target Compound 3-(4-Methoxyphenyl)-N-[[3-(Trifluoromethyl)Phenyl]Methyl]Propanamide TMU (N-(4-Methoxybenzyl)-N′-(5-Nitro-1,3-Thiazol-2-yl) Urea)
logP ~2.8 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.9 (polar due to nitro group)
Solubility (mg/mL) ~0.15 (aqueous) ~0.05 (low due to trifluoromethyl) ~1.2 (high due to urea group)
Metabolic Stability Moderate (amide hydrolysis) High (C-F bonds resist oxidation) Low (nitro group prone to reduction)

Key Observations :

  • The target compound’s balance of lipophilicity and hydrogen-bonding capacity positions it as a candidate for blood-brain barrier penetration, unlike highly polar analogs like TMU .

Pharmacological Potential and Target Engagement

The compound’s structural analogs highlight diverse therapeutic applications:

  • Anti-Alzheimer’s Activity: The pyrrolidinone moiety may inhibit TACE or GSK-3β, akin to compound 541 (), but with reduced steric hindrance compared to spirocyclic derivatives () .
  • Antimicrobial Activity : Thiazole-containing analogs () exhibit broader microbial targeting, whereas the target compound’s specificity may favor eukaryotic enzymes .

Biological Activity

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H25N3O3C_{20}H_{25}N_3O_3 and a molecular weight of 355.4 g/mol. Its structure features a phenylpropanamide backbone with a methoxy group and a pyrrolidine moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
IUPAC NameThis compound
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, compounds bearing the 5-oxopyrrolidine structure have shown promising results against A549 lung adenocarcinoma cells. In vitro assays indicated that these compounds can significantly reduce cell viability, suggesting their potential as chemotherapeutic agents.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various derivatives on A549 cells, it was found that specific structural modifications enhanced anticancer activity while minimizing toxicity to non-cancerous cells. Notably, compounds with free amino groups exhibited more potent activity than those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This is particularly relevant given the rise of antibiotic resistance in clinical settings.

The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. For example, certain derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerA549 (lung cancer cells)Reduced viability by 66%
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialKlebsiella pneumoniaeEffective against MDR strains

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